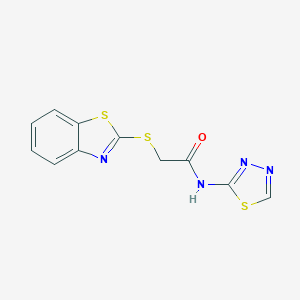![molecular formula C17H15N3O3S B270080 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide](/img/structure/B270080.png)
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide is a complex organic compound that belongs to the class of oxadiazole derivatives
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide typically involves a multi-step process. One common method includes the reaction of 2-methoxybenzoic acid with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized to form the oxadiazole ring. The final step involves the reaction of the oxadiazole derivative with phenylacetyl chloride to yield the target compound .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography .
Análisis De Reacciones Químicas
Types of Reactions
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxadiazole ring to other heterocyclic structures.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under various conditions
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings .
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.
Mecanismo De Acción
The mechanism of action of 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide involves its interaction with various molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. This compound may also interfere with cellular pathways involved in inflammation and cancer progression .
Comparación Con Compuestos Similares
Similar Compounds
- 2-{[5-(2-methoxyphenyl)-1,3,4-triazol-2-yl]thio}-N-phenylacetamide
- 2-{[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]thio}-N-phenylacetamide
- 2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]thio}-N-(4-methoxyphenyl)acetamide
Uniqueness
2-{[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-phenylacetamide is unique due to its specific oxadiazole ring structure, which imparts distinct biological activities compared to other similar compounds. The presence of the methoxy group on the phenyl ring also contributes to its unique chemical properties and reactivity .
Propiedades
Fórmula molecular |
C17H15N3O3S |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-[[5-(2-methoxyphenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]-N-phenylacetamide |
InChI |
InChI=1S/C17H15N3O3S/c1-22-14-10-6-5-9-13(14)16-19-20-17(23-16)24-11-15(21)18-12-7-3-2-4-8-12/h2-10H,11H2,1H3,(H,18,21) |
Clave InChI |
WRONCDXHQCNSOW-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3 |
SMILES canónico |
COC1=CC=CC=C1C2=NN=C(O2)SCC(=O)NC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3-chloro-4-methylphenyl)-2-{[1-(4-methylphenyl)-1H-tetraazol-5-yl]sulfanyl}acetamide](/img/structure/B270000.png)
![2-{[1-(2-methoxyphenyl)-1H-tetraazol-5-yl]sulfanyl}-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270002.png)
![Dimethyl 5-({[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]acetyl}amino)isophthalate](/img/structure/B270003.png)
![N-(5-bromopyridin-2-yl)-2-[[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetamide](/img/structure/B270006.png)

![2-{[5-(2-bromophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B270008.png)
![N-[4-(dimethylamino)phenyl]-2-[(4-phenyl-1,3-thiazol-2-yl)sulfanyl]acetamide](/img/structure/B270011.png)
![N-(5-bromo-2-pyridinyl)-2-{[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetamide](/img/structure/B270013.png)
![N-(2,1,3-benzothiadiazol-4-yl)-2-[(4-chlorophenyl)sulfanyl]acetamide](/img/structure/B270014.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B270015.png)
![2-{[5-(3-chlorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B270016.png)
![2-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B270017.png)
![N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B270018.png)
![2-[(4-tert-butylphenyl)sulfanyl]-N-(5-methyl-3-isoxazolyl)acetamide](/img/structure/B270020.png)
